molecular formula C13H11ClFNO2S2 B5019314 N-(3-chloro-4-fluorophenyl)-4-(methylthio)benzenesulfonamide

N-(3-chloro-4-fluorophenyl)-4-(methylthio)benzenesulfonamide

Cat. No. B5019314
M. Wt: 331.8 g/mol
InChI Key: HVENYFWKAQPGTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-4-(methylthio)benzenesulfonamide, also known as CFTR inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a small molecule that is capable of inhibiting the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a crucial role in regulating the movement of salt and water across cell membranes.

Mechanism of Action

N-(3-chloro-4-fluorophenyl)-4-(methylthio)benzenesulfonamide inhibits the this compound protein by binding to a specific site on the protein known as the nucleotide-binding domain 1 (NBD1). This prevents the protein from opening and closing properly, which in turn reduces the movement of salt and water across cell membranes. By inhibiting the this compound protein, this compound can increase the activity of the this compound protein, leading to improved salt and water transport across cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that it can increase the activity of the this compound protein, leading to improved salt and water transport across cell membranes. In vivo studies have shown that it can improve lung function in animal models of cystic fibrosis. However, further research is needed to determine the full extent of its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-fluorophenyl)-4-(methylthio)benzenesulfonamide has a number of advantages and limitations for lab experiments. Its potency and selectivity make it a useful tool for studying the this compound protein and its role in cystic fibrosis. However, its limited solubility and stability can make it difficult to work with in certain experimental settings. Additionally, its potential toxicity and side effects must be carefully considered when designing experiments.

Future Directions

There are a number of future directions for research on N-(3-chloro-4-fluorophenyl)-4-(methylthio)benzenesulfonamide. One area of focus is the development of more potent and selective this compound inhibitors for the treatment of cystic fibrosis. Another area of interest is the use of this compound inhibitors in other diseases where this compound dysfunction plays a role, such as chronic obstructive pulmonary disease (COPD). Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound inhibitors and their potential side effects.

Synthesis Methods

The synthesis of N-(3-chloro-4-fluorophenyl)-4-(methylthio)benzenesulfonamide involves several steps, starting from commercially available starting materials. The synthesis begins with the reaction of 3-chloro-4-fluoroaniline with methylthioacetic acid to form the corresponding amide. This is followed by the reaction of the amide with p-toluenesulfonyl chloride to form the sulfonamide. The final step involves the deprotection of the methylthio group to yield this compound.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-4-(methylthio)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the this compound protein, which is mutated in patients with cystic fibrosis. This compound inhibitors have been shown to increase the activity of the this compound protein, leading to improved salt and water transport across cell membranes. This has the potential to alleviate the symptoms of cystic fibrosis, a life-threatening genetic disease that affects the respiratory and digestive systems.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-methylsulfanylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNO2S2/c1-19-10-3-5-11(6-4-10)20(17,18)16-9-2-7-13(15)12(14)8-9/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVENYFWKAQPGTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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